molecular formula C19H17N3O B11449689 2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11449689
M. Wt: 303.4 g/mol
InChI Key: ARAZGHSYUNFOAJ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents, brominating agents, sulfuric acid, formylating agents, and acylating agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups attached to the furan or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact molecular targets and pathways for this compound may vary depending on its specific application.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3O/c1-13-8-10-15(11-9-13)20-19-18(16-6-4-12-23-16)21-17-7-3-5-14(2)22(17)19/h3-12,20H,1-2H3

InChI Key

ARAZGHSYUNFOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CO4

Origin of Product

United States

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